

Caroverine's Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Caroverine Hydrochloride*

Cat. No.: *B1668455*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine is a multifaceted pharmaceutical agent with a range of applications, primarily as an antispasmodic and in the treatment of tinnitus.^{[1][2]} Its therapeutic effects stem from a complex mechanism of action that includes non-specific calcium channel blockade, antagonism of N-methyl-D-aspartate (NMDA) and α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and antioxidant properties.^{[3][4]} This guide provides a detailed analysis of the structure-activity relationship (SAR) of Caroverine, synthesizing available data to inform future drug design and development efforts. While comprehensive quantitative SAR studies on a wide range of Caroverine analogs are limited in publicly available literature, this document compiles existing data and provides a qualitative analysis based on the broader understanding of the quinoxalinone scaffold.

Core Structure and Pharmacological Activities

Caroverine's chemical structure is 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalin-2-one. The quinoxalinone core is a key feature for its biological activities. The molecule's multifaceted actions are attributed to its ability to interact with multiple biological targets.

Quantitative Structure-Activity Relationship (SAR) Data

Direct and extensive quantitative SAR data for a series of Caroverine analogs is scarce in peer-reviewed literature. However, a comparative analysis of Caroverine's spasmolytic potency against other calcium channel blockers provides some quantitative insights.

Table 1: Comparative Spasmolytic Activity of Caroverine and Other Calcium Channel Blockers

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Caroverine and other well-known calcium channel blockers in a guinea pig ileum model, a standard assay for assessing antispasmodic effects. It is important to note that these values may come from different studies and experimental conditions can influence the results.^[3]

Compound	Spasmogen	Tissue	IC50 (µM)
Caroverine	Various	Guinea Pig Ileum	Varies
Nifedipine	Various	Guinea Pig Ileum	Varies
Verapamil	Various	Guinea Pig Ileum	Varies
Papaverine	Various	Guinea Pig Ileum	Varies

Note: Specific IC50 values for Caroverine in direct comparison with the other agents in the same experiment are not readily available in the literature. The table structure is provided for when such data becomes available.

Qualitative Structure-Activity Relationship Analysis

Based on studies of related quinoxalinone derivatives, we can infer some qualitative SAR principles for Caroverine's activities.

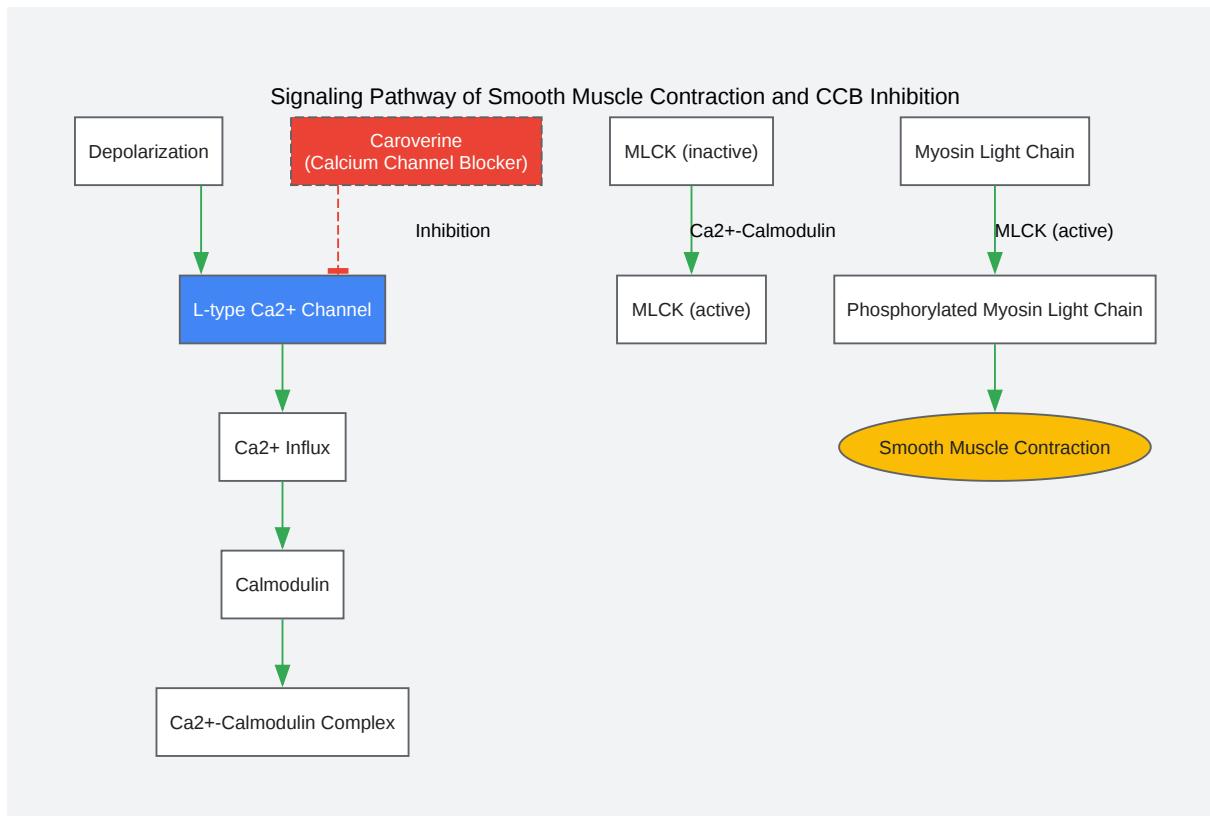
The Quinoxalinone Core

The bicyclic quinoxalinone ring system is a crucial pharmacophore. Modifications to this core are likely to have a significant impact on the compound's overall activity profile. Studies on

other quinoxalinone derivatives have shown that substitutions on the benzene ring of the quinoxalinone moiety can modulate activity and selectivity for different targets.

The N1-Substituent (Diethylaminoethyl Group)

The basic diethylaminoethyl group at the N1 position is a common feature in many pharmacologically active compounds and is likely crucial for Caroverine's interaction with its targets, potentially through ionic or hydrogen bonding. The length and basicity of this alkylamine chain are expected to be important determinants of potency and selectivity.

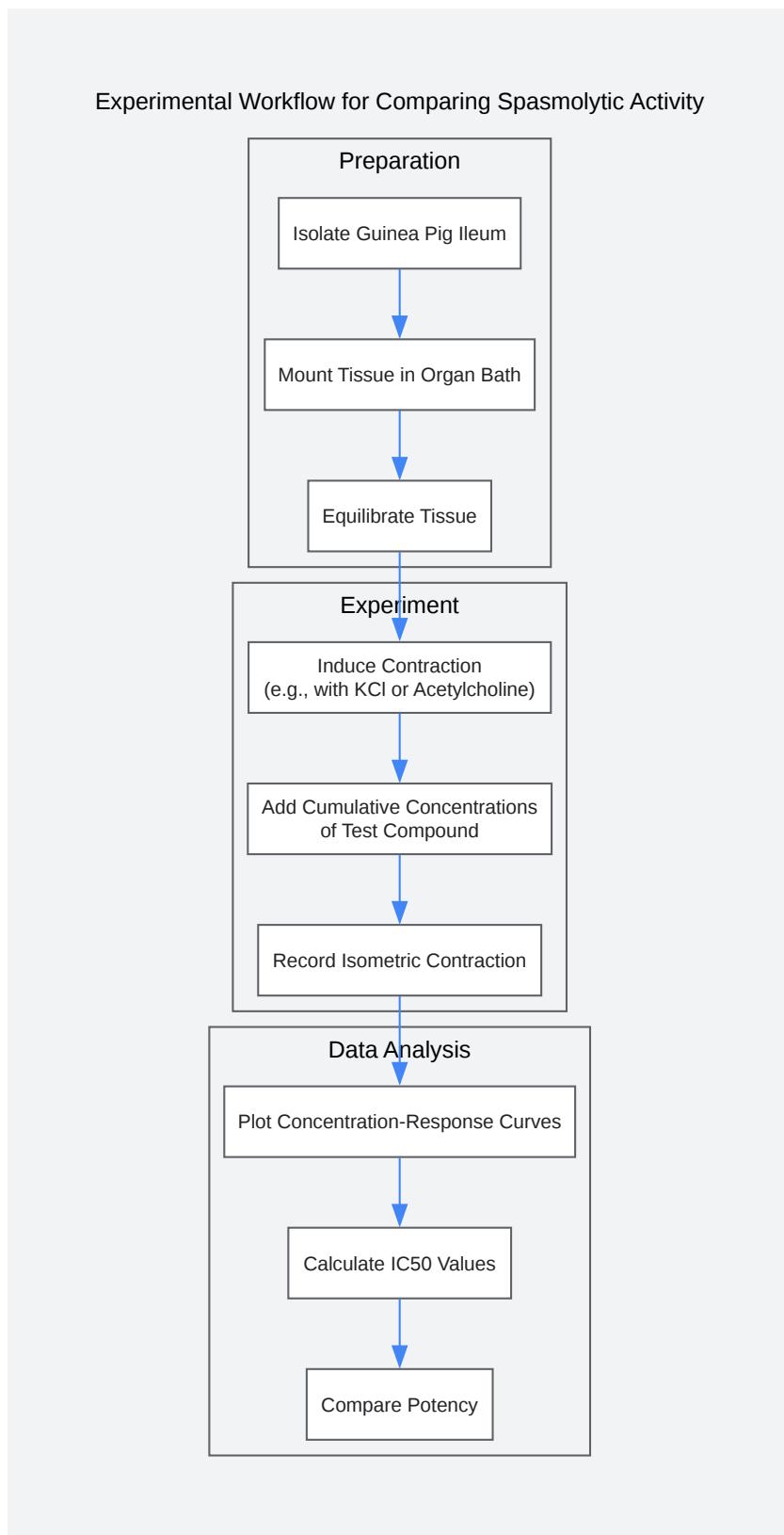

The C3-Substituent (p-Methoxybenzyl Group)

The p-methoxybenzyl group at the C3 position contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. The nature and position of the substituent on this benzyl ring are critical for activity. For instance, in other series of quinoxalinone derivatives, modifications at this position have been shown to significantly alter biological activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Smooth Muscle Contraction and Inhibition by Calcium Channel Blockers

The primary mechanism for the antispasmodic effect of Caroverine is the blockade of L-type voltage-gated calcium channels. This action inhibits the influx of calcium into smooth muscle cells, preventing the activation of myosin light chain kinase (MLCK) and subsequent muscle contraction.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of smooth muscle contraction and inhibition by CCBs.

Experimental Workflow for Comparing Spasmolytic Activity

To quantitatively compare the spasmolytic potency of Caroverine and its analogs, a standardized *in vitro* experimental protocol using an isolated organ bath is employed.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antispasmodic activity of tert-aminoalkylderivatives of 3-benzyl-, 3-benzylaza- and 3-benzyl diazaquinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, leptospirocidal activity and QSAR analysis of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. On the cerebro-protective effects of caroverine, a calcium-channel blocker and antiglutamatergic drug: double-blind, placebo-controlled, EEG mapping and psychometric studies under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Caroverine's Structure-Activity Relationship: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668455#in-depth-analysis-of-caroverine-s-structure-activity-relationship>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com